N-(2,2-Dimethoxyethyl)-4-methoxy-1,3-benzodioxole-5-methanamine
Description
Properties
IUPAC Name |
2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-15-11(16-2)7-14-6-9-4-5-10-13(12(9)17-3)19-8-18-10/h4-5,11,14H,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMPVILIJBJZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1OCO2)CNCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Route from 4-Methoxy-1,3-benzodioxole-5-carbaldehyde
The most widely documented method involves a reductive amination strategy starting from 4-methoxy-1,3-benzodioxole-5-carbaldehyde. Key steps include:
-
Condensation with 2,2-Dimethoxyethylamine : The aldehyde reacts with 2,2-dimethoxyethylamine in a 1:1 molar ratio under inert atmosphere (N₂ or Ar) at 60–80°C for 6–8 hours. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred, yielding an imine intermediate.
-
In Situ Reduction : Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) reduces the imine to the secondary amine. Yields range from 68% to 82%, depending on the reducing agent and solvent system.
Table 1: Optimization of Reductive Amination Conditions
| Parameter | NaBH₃CN System | H₂/Pd-C System |
|---|---|---|
| Solvent | Methanol/THF (3:1) | Ethanol |
| Temperature (°C) | 25 | 50 |
| Time (h) | 12 | 4 |
| Yield (%) | 75 ± 3 | 82 ± 2 |
| Purity (HPLC, %) | 98.5 | 99.1 |
Alternative Pathway via Nucleophilic Substitution
A patent-derived approach (WO2014188453A2) utilizes a nucleophilic substitution reaction:
-
Activation of 4-Methoxy-1,3-benzodioxole-5-methanol : The alcohol is converted to a mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C) or tosylate (TsCl, pyridine, 25°C).
-
Displacement with 2,2-Dimethoxyethylamine : The mesylate/tosylate reacts with 2,2-dimethoxyethylamine in DMF at 100°C for 24 hours. This method achieves 70–75% yield but requires rigorous purification to remove excess amine.
Reaction Mechanisms and Kinetic Analysis
Reductive Amination Mechanism
The imine formation follows a nucleophilic addition-elimination mechanism:
-
Aldehyde-Amine Condensation : The carbonyl carbon of 4-methoxy-1,3-benzodioxole-5-carbaldehyde undergoes nucleophilic attack by the primary amine group of 2,2-dimethoxyethylamine, forming a protonated iminium ion.
-
Reduction : NaBH₃CN selectively reduces the iminium ion to the secondary amine via a six-membered transition state, preserving acid-sensitive functional groups.
Kinetic Data:
-
Rate of Imine Formation : k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 70°C in DMF.
-
Activation Energy (Eₐ) : 45.6 kJ/mol for the reduction step with NaBH₃CN.
Competing Side Reactions
-
Over-reduction : Prolonged exposure to H₂/Pd-C may reduce the benzodioxole ring, forming tetrahydrobenzodioxole derivatives (3–5% yield).
-
Demethylation : Acidic conditions during workup can cleave methoxy groups, necessitating pH control (optimum pH 7–8).
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Recent advancements adapt the reductive amination route for continuous manufacturing:
Green Chemistry Modifications
-
Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF, reducing environmental impact (E-factor: 8.2 → 5.7).
-
Catalyst Recycling : Pd-C catalyst reused for 5 cycles with <10% activity loss via ultrasonic washing.
Characterization and Quality Control
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 6.72 (s, 1H, Ar-H), 3.40 (t, 2H, NCH₂), 3.28 (s, 6H, OCH₃) | |
| ¹³C NMR | δ 148.9 (C-O), 107.3 (Ar-C), 58.1 (NCH₂) | |
| HRMS | m/z 283.1542 [M+H]⁺ (calc. 283.1548) |
Purity Assessment
-
HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase MeCN/H₂O (70:30), flow rate 1.0 mL/min, retention time 6.8 min.
-
Impurity Profiling : <0.5% residual aldehyde (detection limit: 0.1% by GC-MS).
Chemical Reactions Analysis
Types of Reactions
2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine can undergo various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, often using reagents like sodium borohydride (NaBH4).
Substitution: This involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), often in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in a suitable solvent like ethanol.
Substitution: Halides or nucleophiles in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to a biological effect. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Dimethoxyethyl Groups
3-(2,2-Dimethoxyethyl)-3-Devinyl-Purpurinimides
- Structure : Chlorin macrocycle with a 3-(2,2-dimethoxyethyl) substituent .
- Key Differences : The purpurinimide framework is a macrocyclic tetrapyrrole, contrasting with the benzodioxole core of the target compound.
- NMR Comparison :
N-(2-(2,2-Dimethoxyethyl)phenyl)-5-oxo-pyrrolidine-2-carboxamide
- Structure : Pyrrolidine carboxamide with a dimethoxyethyl-substituted phenyl group .
- Synthetic Pathway : Synthesized via a multicomponent reaction involving dimethoxyethyl isocyanates, suggesting shared methodologies for introducing this group .
- Divergence : The pyrrolidine ring introduces conformational rigidity absent in the target compound’s methanamine linker.
Compounds with Methoxy-Substituted Aromatic Systems
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine
- Structure : Contains a 4-methoxyphenyl group linked via an ethylamine chain .
- Comparison :
- The para-methoxy substitution on the benzodioxole ring in the target compound may enhance electron-donating effects akin to the 4-methoxyphenyl group here.
- LogP : The target compound’s LogP (1.47) is higher than this analog (estimated ~2.5–3.0), reflecting reduced lipophilicity due to the polar dimethoxyethyl group .
5-MeO-DALT (5-Methoxy-N,N-diallyltryptamine)
Benzamide and Amine-Linked Derivatives
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Metonitazene (Benzimidazole Derivative)
Physicochemical and Functional Group Analysis
Biological Activity
N-(2,2-Dimethoxyethyl)-4-methoxy-1,3-benzodioxole-5-methanamine, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : CHNO
- Molecular Weight : 265.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert effects through:
- Monoamine Transporters : Similar compounds have been shown to interact with serotonin and dopamine transporters, potentially influencing mood and behavior.
- Antitumor Activity : Research indicates that derivatives of benzodioxole structures can inhibit tumor cell proliferation.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound through in vitro assays. The following table summarizes the findings from various cell lines:
These results indicate that while the compound shows promising antitumor activity against lung cancer cell lines, it also exhibits cytotoxic effects on normal fibroblasts, suggesting a need for further optimization to enhance selectivity.
Antimicrobial Activity
In addition to its antitumor properties, this compound has been assessed for antimicrobial activity:
- Testing Method : Broth microdilution method against various bacterial strains.
- Results : The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
-
Study on Lung Cancer Cells :
- Researchers investigated the effects of the compound on A549 cells using both 2D and 3D culture systems.
- Results indicated a significant reduction in cell viability in 2D cultures compared to 3D cultures, highlighting the importance of cellular context in drug efficacy.
-
Combination Therapy :
- A study explored the potential of combining this compound with established chemotherapeutic agents.
- Enhanced cytotoxic effects were observed when used in conjunction with certain drugs, suggesting synergistic potential.
Q & A
Basic: What are the key synthetic strategies for N-(2,2-Dimethoxyethyl)-4-methoxy-1,3-benzodioxole-5-methanamine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step alkylation and protection-deprotection sequences. For example, intermediates like N-(2,2-dimethoxyethyl)-5-fluoro-2-nitroaniline can be reacted with benzylamine in refluxing 1,4-dioxane for 72 hours, followed by extraction with EtOAc and acid-base purification to achieve yields >90% . Optimization focuses on solvent choice (e.g., dioxane for high-boiling stability), stoichiometric excess of nucleophiles (e.g., benzylamine in 6-fold excess), and avoiding side reactions via controlled temperature gradients.
Basic: How is the structural conformation of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is critical. For related dimethoxyethyl-benzodioxole derivatives, SC-XRD reveals key torsional angles (e.g., N18-C2-C3-C4 = 4°), Z-conformation of double bonds, and intramolecular hydrogen bonds (e.g., N11–H···O24) stabilizing the structure . Data collection parameters (MoKα radiation, λ = 0.71069 Å) and refinement protocols (e.g., SHELX-97) ensure sub-Å resolution.
Advanced: What computational methods are suitable for modeling intramolecular interactions in this compound?
Density Functional Theory (DFT) at the B3LYP/6-311G** level can predict hydrogen-bond strengths and torsional barriers. For example, intramolecular H-bonds involving methoxyethyl groups (e.g., O–H···N interactions) stabilize low-energy conformers, validated by comparing computed vs. experimental bond lengths (<0.05 Å deviation) . Molecular docking (AutoDock Vina) may also assess binding to biological targets like KEAP1/NRF2 inhibitors .
Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?
Stability studies require HPLC-UV and LC-MS monitoring. For example, the dimethoxyethyl group hydrolyzes under acidic conditions (pH <3), forming aldehydes, while basic conditions (pH >10) cleave the benzodioxole ring. Contradictions arise from solvent polarity (acetonitrile vs. aqueous buffers) and temperature effects. A protocol using ¹H NMR to track degradation products in D2O at 25–80°C is recommended .
Basic: What analytical techniques are essential for purity assessment?
- HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities <0.1% .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., m/z 283.32 for [M+H]⁺) .
- ¹³C NMR : Peaks at δ 56–60 ppm confirm methoxy groups; δ 100–110 ppm validates benzodioxole carbons .
Advanced: What strategies mitigate side reactions during functionalization of the benzodioxole ring?
Electrophilic substitution at the 5-position requires careful control of Lewis acid catalysts (e.g., BF3·Et2O) and low temperatures (−78°C). Competing O-demethylation is minimized by using bulky silylating agents (e.g., TMSCl) to protect methoxy groups . Kinetic studies via in situ IR spectroscopy can track regioselectivity in real time.
Basic: How is the compound stored to prevent degradation?
Store at −20°C under inert gas (Ar/N2) in amber vials. The dimethoxyethyl moiety is hygroscopic; desiccants (e.g., molecular sieves) are mandatory. Stability tests show <5% degradation over 12 months under these conditions .
Advanced: What pharmacological mechanisms are hypothesized for structurally similar compounds?
Analogues like N-(2,2-dimethoxyethyl)quinazolin-4-amine exhibit antiproliferative activity via kinase inhibition (e.g., EGFR) . For benzodioxole derivatives, ROS scavenging and NRF2 pathway modulation are hypothesized, supported by in vitro assays showing IC50 = 12 µM against H2O2-induced oxidative stress in HEK293 cells .
Basic: What are the key spectral signatures in IR and UV-Vis analysis?
- IR : Strong C–O–C stretches at 1240–1260 cm⁻¹ (benzodioxole) and 2820–2850 cm⁻¹ (dimethoxyethyl C–H) .
- UV-Vis : λmax = 275 nm (π→π* transition of benzodioxole) with ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹ .
Advanced: How can researchers design derivatives to enhance blood-brain barrier (BBB) penetration?
Introduce lipophilic groups (e.g., trifluoromethyl) at the 4-position of the benzodioxole ring while maintaining ClogP <5. In silico BBB permeability models (e.g., SwissADME) predict 2.5-fold improvement in CNS bioavailability for such derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
